molecular formula C24H19ClFNO4 B4303313 4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE

4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE

Cat. No.: B4303313
M. Wt: 439.9 g/mol
InChI Key: KMOLZGDAQJBCPU-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-17-4-8-19(9-5-17)31-23-22(16-3-10-20-21(13-16)30-14-29-20)27(24(23)28)12-11-15-1-6-18(26)7-2-15/h1-10,13,22-23H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLZGDAQJBCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CCC4=CC=C(C=C4)F)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE typically involves multi-step organic reactions. The starting materials often include benzodioxole, chlorophenol, fluorophenyl ethylamine, and azetidinone precursors. Common synthetic routes may involve:

    Formation of Benzodioxole Derivative: This step involves the functionalization of benzodioxole to introduce the desired substituents.

    Coupling Reactions: The chlorophenol and fluorophenyl ethylamine are coupled with the benzodioxole derivative using suitable coupling agents.

    Cyclization: The final step involves the cyclization of the intermediate to form the azetidinone ring under specific reaction conditions, such as the use of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinones with different substituents, such as:

  • 4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one
  • 4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methylphenyl)ethyl]azetidin-2-one

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other azetidinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE
Reactant of Route 2
4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-2-AZETANONE

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